3,5-Dimethylpyrazine-2-carboxylic acid

説明

Chemical Nomenclature and Structural Identification

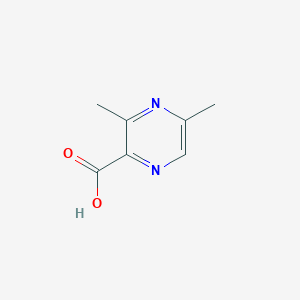

3,5-Dimethylpyrazine-2-carboxylic acid (CAS No. 946493-27-2 ) is a heterocyclic aromatic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Its IUPAC name, This compound , reflects its structural features: a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with methyl groups at positions 3 and 5 and a carboxylic acid functional group at position 2.

The compound’s planar structure is characterized by the following key features:

- Pyrazine core : Provides aromatic stability and electron-deficient properties due to nitrogen atoms.

- Methyl substituents : At positions 3 and 5, influencing steric and electronic interactions.

- Carboxylic acid group : At position 2, enabling hydrogen bonding and salt formation.

Structural Representation

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| CAS Registry Number | 946493-27-2 | |

| Melting Point | Not explicitly reported | - |

| Solubility | Soluble in polar organic solvents |

Historical Context in Heterocyclic Chemistry Research

The study of pyrazine derivatives dates to the late 19th century, with early synthetic methods like the Staedel–Rugheimer pyrazine synthesis (1876) and Gastaldi synthesis (1921) focusing on cyclization and oxidation strategies. This compound emerged as a subject of interest in the 21st century, driven by its structural novelty and applications in flavor and pharmaceutical chemistry.

Key milestones include:

- Synthetic Advances : Early routes involved cyclization of α-amino ketones or oxidation of alkylpyrazines. Modern methods leverage catalytic oxidation of 3,5-dimethylpyrazine precursors.

- Spectroscopic Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) have confirmed its regiochemical substitution pattern.

- Metabolic Studies : Identification as a human metabolite of 2,3,5-trimethylpyrazine (TMP) in coffee consumers.

Table 2: Historical Synthesis Pathways for Pyrazine Derivatives

| Method | Substrates | Key Reaction Steps |

|---|---|---|

| Staedel–Rugheimer | α-Chloroketones + NH₃ | Cyclization, oxidation |

| Gastaldi Synthesis | α-Amino esters | Cyclization, dehydration |

| Modern Catalytic Oxidation | 3,5-Dimethylpyrazine | Oxidative carboxylation |

Significance in Flavor Chemistry and Pharmaceutical Intermediates

Flavor Chemistry

Alkylpyrazines are critical contributors to roasted, nutty, and earthy aromas in foods like coffee, cocoa, and baked goods. While this compound itself is not a direct flavorant, it serves as:

- A metabolic intermediate of trimethylpyrazines during human digestion.

- A potential precursor to alkylpyrazine derivatives via decarboxylation or esterification.

Figure 1: Role in Flavor Metabolism

Coffee Brew (TMP) → Human Metabolism → this compound → Excretion

Pharmaceutical Intermediates

The compound’s carboxylic acid group and aromatic core make it valuable in drug synthesis:

- Hypoglycemic Agents : Analogous to 5-methylpyrazine-2-carboxylic acid, a precursor to glipizide (a sulfonylurea antidiabetic drug).

- Lipid-Lowering Drugs : Potential intermediate for acipimox, a nicotinic acid derivative.

- Antioxidant Research : Pyrazine derivatives exhibit radical-scavenging properties, though specific studies on this compound are limited.

Table 3: Pharmaceutical Applications of Pyrazine Carboxylic Acids

| Application | Example Drug | Role of Pyrazine Intermediate |

|---|---|---|

| Diabetes Management | Glipizide | Carboxylic acid moiety |

| Dyslipidemia Treatment | Acipimox | Bioisosteric replacement |

| Neuroprotective Agents | Ligustrazine | Structural analog |

Structure

2D Structure

特性

IUPAC Name |

3,5-dimethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTHZBYYZUTCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700239 | |

| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946493-27-2 | |

| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Oxidation of 2-Pyrazinemethanol-3,5-dimethyl

This method involves the oxidation of 2-pyrazinemethanol substituted with methyl groups at positions 3 and 5 to the corresponding carboxylic acid. The process typically uses hydrogen peroxide in acetic acid as the oxidant under controlled temperature conditions.

-

- 2,3,5-Trimethylpyrazine is converted into 2-pyrazinemethanol-3,5-dimethyl via a series of oxidation and acetylation steps.

- The 2-pyrazinemethanol-3,5-dimethyl intermediate is then oxidized using hydrogen peroxide (30%) in glacial acetic acid at around 58 °C.

- The reaction mixture is concentrated and extracted, followed by pH adjustment and chromatographic purification.

- The yield reported for this oxidation step is approximately 33%.

-

- Product purity can be confirmed by NMR spectroscopy, showing characteristic signals for methyl and aromatic protons.

- Mass spectrometry confirms the molecular ion at m/z 153.07 ([M + H]^+), consistent with C7H8N2O2.

This method is well-documented in peer-reviewed research and provides a moderate yield with good purity after chromatographic purification.

One-step Oxidation Using Potassium Permanganate

Potassium permanganate is a strong oxidant capable of converting methyl groups on pyrazine rings to carboxylic acids.

-

- Excess potassium permanganate oxidizes 2,5-dimethylpyrazine to methylpyrazine carboxylic acids.

- The reaction exploits azeotropic distillation to recover unreacted starting material, improving efficiency.

- Post-reaction pH adjustment (around 2.5) helps separate the main product from dicarboxylic acid by-products.

- Purity after recrystallization can reach 99.6% with impurity levels below 0.2%.

Though this method is more documented for 5-methylpyrazine derivatives, the principles apply to related compounds including 3,5-dimethylpyrazine-2-carboxylic acid.

| Method | Starting Material | Oxidant/Catalyst | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation of 2-pyrazinemethanol-3,5-dimethyl | 2-pyrazinemethanol-3,5-dimethyl | H2O2 in acetic acid | 58 °C, 16 h | ~33 | High (after chromatography) | Moderate yield, good purity, multi-step preparation |

| Catalytic oxidation of 2,5-dimethylpyrazine | 2,5-dimethylpyrazine | MnO2/V2O5 catalyst, air flow | 210–250 °C, fixed-bed reactor | 47–70 | >99 (after recrystallization) | Efficient but side-products formed, pH control needed |

| One-step oxidation with KMnO4 | 2,5-dimethylpyrazine | Potassium permanganate | Azeotropic distillation, acidic pH | Not specified | 99.6 | High purity, harsh conditions, selectivity issues |

- The oxidation of 2-pyrazinemethanol derivatives is a selective route to this compound with moderate yield and high purity after chromatographic purification.

- Catalytic oxidation methods provide higher yields and are more suitable for scale-up but require careful control of reaction parameters to minimize by-products.

- Potassium permanganate oxidation is effective but less selective and involves more complex separation steps.

- The choice of method depends on the balance between yield, purity, operational simplicity, and scalability.

The preparation of this compound is primarily achieved via oxidation of 2-pyrazinemethanol-3,5-dimethyl or related methylpyrazines. The oxidation with hydrogen peroxide in acetic acid is a well-established laboratory method yielding moderate amounts of high-purity product. Catalytic oxidation and permanganate oxidation methods offer alternative routes with different trade-offs in yield, purity, and industrial feasibility. Advances in catalyst design and process optimization may further improve the efficiency and selectivity of these methods.

This review consolidates current knowledge from patents and peer-reviewed literature, providing a comprehensive understanding of the preparation strategies for this important pyrazine derivative.

化学反応の分析

Types of Reactions: 3,5-Dimethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.

Reduction: Specific reducing agents and conditions for this compound are less documented but can involve standard reduction protocols for carboxylic acids.

Substitution: Substitution reactions can occur at the methyl groups or the carboxylic acid group, depending on the reagents and conditions used.

Major Products: The major products formed from these reactions include various substituted pyrazines and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

3,5-Dimethylpyrazine-2-carboxylic acid is characterized by its molecular formula and a unique structure that includes a pyrazine ring with two methyl groups and a carboxylic acid functional group. This configuration contributes to its chemical reactivity and potential applications.

Food Science Applications

DMCA is utilized in the food industry primarily as a flavoring agent. Pyrazines, including DMCA, are known for their roasted, nutty flavors, making them valuable in enhancing the sensory profile of various food products. The compound can be produced through various synthesis methods, including enzymatic pathways that mimic natural processes occurring during cooking or fermentation.

Flavor Enhancement

- Roasted Flavors : DMCA contributes to the roasted notes in coffee, chocolate, and other foods. Its presence enhances the overall flavor complexity, making it sought after in the formulation of flavorings.

- Natural Occurrence : Pyrazines are naturally formed during the Maillard reaction, which occurs when amino acids and sugars are heated together. This reaction is crucial in developing flavors in cooked foods.

Pharmaceutical Applications

The pharmaceutical potential of DMCA and related pyrazine derivatives has been explored in several studies. Pyrazines are noted for their biological activities, including antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that certain pyrazine derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to DMCA have shown effectiveness against bacteria and fungi, suggesting potential use in developing new antimicrobial agents.

Biochemical Research

In biochemical research, DMCA serves as an important intermediate in synthesizing other compounds. Its role as a building block in organic synthesis allows researchers to explore new chemical pathways and develop novel materials.

Synthesis of Other Compounds

DMCA can be used as a precursor for synthesizing various alkylpyrazines through both chemical and enzymatic methods. This versatility makes it valuable in synthetic organic chemistry.

Case Studies

Several case studies illustrate the applications of DMCA:

- Flavoring Agents : A study published in the Journal of Agricultural and Food Chemistry highlighted the use of pyrazine derivatives in enhancing coffee flavors through controlled roasting processes. The findings suggest that optimizing roasting conditions can increase the concentration of desirable pyrazines like DMCA .

- Antimicrobial Studies : Research conducted on related pyrazine compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating that DMCA could potentially contribute to developing new antimicrobial formulations .

作用機序

The mechanism of action of 3,5-Dimethylpyrazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including oxidation and conjugation with glucuronides or sulfates . These transformations can affect its bioavailability and activity. The specific molecular targets and pathways involved in its action are still under investigation.

類似化合物との比較

Key Properties:

- Synthesis: Prepared via oxidation of 3,5-dimethyl-2-pyrazinemethanol, yielding 33% pure product .

- Spectroscopic Data :

- Applications : Identified as a metabolite of 2,3,5-trimethylpyrazine (TMP) in human urine following coffee consumption, highlighting its role in flavor compound metabolism .

Comparison with Structural Analogues

Isomeric Dimethylpyrazinecarboxylic Acids

Compounds with identical molecular formulas but differing methyl substitution patterns exhibit distinct physicochemical and biological properties.

Key Observations :

Halogenated Analogues: Dichloropyrazinecarboxylic Acids

Chlorine substituents introduce distinct reactivity and toxicity profiles compared to methyl groups.

Key Observations :

Ethyl-Methyl Pyrazine Derivatives

Ethyl groups increase hydrophobicity and alter flavor profiles.

Key Observations :

- Flavor Impact : Ethyl-methyl pyrazines contribute to roasted food aromas, whereas carboxylic acid derivatives are odorless metabolites .

生物活性

3,5-Dimethylpyrazine-2-carboxylic acid (DMPCA) is a compound belonging to the pyrazine family, known for its distinctive flavor and potential biological activities. This article explores its synthesis, metabolic pathways, biological effects, and relevant research findings.

This compound has the molecular formula and a molecular weight of 152.15 g/mol. It is structurally characterized by a pyrazine ring with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position .

The synthesis of DMPCA can occur through various biochemical pathways, notably involving amino acids such as L-threonine. Research indicates that Bacillus subtilis can produce DMPCA when cultured under conditions rich in L-threonine, utilizing enzymes such as L-threonine-3-dehydrogenase (TDH) in the process .

Metabolic Pathways

DMPCA is often produced as a metabolite during the breakdown of dietary components, particularly from coffee consumption. Studies have shown that DMPCA, along with other dimethylpyrazines, can be detected in human urine after coffee intake, indicating its role as a dietary biomarker .

The metabolic pathway for DMPCA involves its formation from intermediates such as 2,5-dimethylpyrazine (DMP) through enzymatic reactions that may include decarboxylation and oxidation processes . The presence of specific enzymes in gut microbiota also plays a crucial role in converting dietary compounds into bioactive metabolites like DMPCA.

Antioxidant Activity

Research has highlighted the antioxidant properties of DMPCA. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage. In vitro studies suggest that DMPCA exhibits significant radical-scavenging activity, contributing to its potential health benefits .

Flavor Compound

DMPCA is recognized for its role as a flavor enhancer in food products. Its unique aroma profile enhances sensory experiences in various culinary applications. The compound's sensory attributes have made it a subject of interest in food chemistry and flavor science .

Potential Health Implications

Emerging studies suggest that compounds like DMPCA may influence metabolic processes related to energy expenditure and lipid metabolism. For instance, some research indicates that alkylpyrazines can impact lipid storage and mobilization in adipose tissues . However, further studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

- Urinary Biomarkers of Coffee Consumption

- Synthesis Pathway Elucidation

Data Table: Summary of Biological Activities

Q & A

What are the common synthetic routes for preparing 3,5-Dimethylpyrazine-2-carboxylic acid derivatives?

Answer: Synthesis typically involves condensation reactions of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, hydroxylated pyrazolines can be synthesized by reacting substituted chalcones with hydrazine hydrate under reflux in ethanol, followed by acidification to form the pyrazine ring. Purification via recrystallization (e.g., using ethanol or DMF/water mixtures) is standard. Characterization via IR, NMR, and mass spectrometry confirms structural integrity .

How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

Answer: By-products often arise from competing cyclization pathways or incomplete condensation. Strategies include:

- Adjusting stoichiometry (e.g., excess hydrazine).

- Controlling reaction temperature (reflux vs. lower temperatures).

- Using catalysts like sodium acetate to improve selectivity.

Advanced characterization (LC-MS, ¹H/¹³C NMR) identifies side products, enabling iterative refinement of conditions .

What analytical techniques confirm the structure of this compound?

Answer:

- IR spectroscopy : Detects carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

- ¹H NMR : Methyl groups appear at δ 2.2–2.4 ppm; aromatic protons show splitting patterns.

- ¹³C NMR : Carboxylic acid carbon resonates at ~165–175 ppm.

- Mass spectrometry : Molecular ion peak at m/z 152.15 confirms molecular weight .

How can solubility issues in aqueous buffers be resolved for biological assays?

Answer: Use co-solvents like DMSO (up to 50 mg/mL) or surfactants (e.g., Tween-80). For in vivo studies, cyclodextrin derivatives (e.g., SBE-β-CD) enhance solubility. Pre-solubilize in DMSO, dilute in PBS with 20% PEG300, and centrifuge to remove particulates .

What storage conditions ensure compound stability?

Answer: Store desiccated at -20°C (1 year) or -80°C (2 years). Protect from light and moisture. DMSO solutions are stable for 3 months at -20°C. Avoid freeze-thaw cycles .

How do computational methods predict reactivity in nucleophilic substitutions?

Answer:

- Density Functional Theory (DFT) : Models electron density to identify reactive sites (e.g., carboxylic acid group).

- Molecular docking : Predicts interactions with biological targets (e.g., COX enzymes).

- Fukui indices : Quantify susceptibility to nucleophilic attack .

What safety protocols are critical during handling?

Answer:

- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation.

- Rinse exposed areas with water for 15 minutes. Dispose via hazardous waste protocols .

How do substituents influence biological activity in derivatives?

Answer:

- Methyl groups (positions 3 and 5) : Enhance lipophilicity, improving membrane permeability.

- Carboxylic acid moiety : Facilitates hydrogen bonding with target enzymes (e.g., COX inhibition).

Structure-activity relationship (SAR) studies require synthesizing analogs with varied substituents and testing in bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。